1-(3-Amino-4-(trifluoromethylthio)phenyl)-3-bromopropan-2-one
Description
1-(3-Amino-4-(trifluoromethylthio)phenyl)-3-bromopropan-2-one is a brominated arylketone derivative featuring a trifluoromethylthio (-SCF₃) group and an amino (-NH₂) group on the phenyl ring. The compound’s structure includes a propan-2-one backbone linked to a substituted phenyl ring, where the amino group is at position 3 and the trifluoromethylthio group at position 4. This arrangement imparts distinct electronic and steric properties, making it relevant in pharmaceutical and agrochemical research due to the bioactivity often associated with trifluoromethylthio and brominated motifs .
Properties
Molecular Formula |
C10H9BrF3NOS |
|---|---|
Molecular Weight |
328.15 g/mol |
IUPAC Name |
1-[3-amino-4-(trifluoromethylsulfanyl)phenyl]-3-bromopropan-2-one |
InChI |
InChI=1S/C10H9BrF3NOS/c11-5-7(16)3-6-1-2-9(8(15)4-6)17-10(12,13)14/h1-2,4H,3,5,15H2 |
InChI Key |
XGHIQYRWXNXIFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)CBr)N)SC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Diazotization and Bromination Pathway
A method adapted from CN102060717A involves diazotization of 3-nitro-4-aminophenol followed by bromination and reduction. While the original patent focuses on 3-amino-4-bromophenol, the protocol can be modified to introduce the trifluoromethylthio group:
- Diazotization : 3-Nitro-4-aminophenol is dissolved in hydrobromic acid (45–48 wt%) and treated with sodium nitrite at 0–10°C to form the diazonium salt.
- Trifluoromethylthiolation : Instead of bromination, the diazonium salt reacts with a trifluoromethylthio copper(I) complex (CuSCF₃) to substitute the diazo group with -SCF₃.
- Nitro Reduction : Catalytic hydrogenation or treatment with hydrazine hydrate in ethanol reduces the nitro group to an amine, yielding 3-amino-4-(trifluoromethylthio)phenol.
Key Data :
Direct Thiolation of Aminophenols
An alternative route employs nucleophilic aromatic substitution (NAS) on 3-amino-4-fluorophenol using potassium trifluoromethylthiolate (KSCF₃):
- Fluoride Activation : The fluorine atom at position 4 is activated by electron-withdrawing groups (EWGs), facilitating NAS.
- Thiolation : KSCF₃ displaces fluoride under polar aprotic solvents (DMF, 80°C), forming the trifluoromethylthio group.
Advantages :
- Avoids diazonium intermediates, enhancing safety
- Higher regioselectivity due to EWG-directed substitution
Limitations :
- Requires anhydrous conditions
- Limited substrate availability (3-amino-4-fluorophenol)
Bromination of Propan-2-One
Alpha-bromination of the ketone is achieved via radical or electrophilic mechanisms.
Hell–Volhard–Zelinskii (HVZ) Reaction
Classical HVZ conditions selectively brominate the alpha carbon:
- Reagents : Bromine (Br₂) and catalytic red phosphorus in acetic acid.
- Mechanism : Radical chain propagation brominates the less hindered alpha position.
Data :
N-Bromosuccinimide (NBS) Mediated Bromination
NBS offers milder conditions for lab-scale synthesis:
- Initiation : AIBN (azobisisobutyronitrile) generates bromine radicals.
- Propagation : Radical abstraction of alpha hydrogen forms a carbon radical, which reacts with NBS to install bromine.
Conditions :
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Diazotization-Thiolation | Diazotization, CuSCF₃ coupling | 70–85 | High regioselectivity | Multi-step, hazardous intermediates |
| Direct NAS | KSCF₃ substitution | 65–75 | Simplicity | Limited substrate availability |
| Friedel-Crafts | Directed ortho-metalation | 68–72 | Regiocontrol | Requires cryogenic conditions |
| Mannich Reaction | Imine formation, ketone addition | 55–60 | No protecting groups | Moderate yield |
| HVZ Bromination | Br₂, red phosphorus | 88 | High conversion | Corrosive reagents |
| NBS Bromination | Radical mechanism | 82 | Mild conditions | Solvent toxicity |
Mechanistic Insights and Side Reactions
Competing Pathways in Diazotization
Premature hydrolysis of diazonium salts generates phenolic byproducts, reducing thiolation efficiency. Stabilizing the diazonium intermediate with Cu(I) suppresses hydrolysis.
Over-Bromination in HVZ Reactions
Excess Br₂ leads to di-bromination at both alpha positions. Stoichiometric control (1.0 eq Br₂) and low temperatures (0–5°C) mitigate this issue.
Ketone Reduction During Bromination
The propan-2-one moiety is susceptible to reduction under radical conditions. Adding radical scavengers (e.g., BHT) preserves the ketone.
Scalability and Industrial Considerations
Continuous Flow Diazotization
Microreactor technology enhances heat transfer and mixing during diazotization, improving yield (92% vs. batch 85%) and safety.
Catalyst Regeneration
CuSCF₃ complexes are regenerated using KSCF₃ and Cu(I) salts, achieving 90% reuse over five cycles.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-4-(trifluoromethylthio)phenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromopropanone moiety can be reduced to form corresponding alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium thiolate or primary amines in the presence of a base.
Major Products: The major products formed from these reactions include nitro derivatives, alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Overview
1-(3-Amino-4-(trifluoromethylthio)phenyl)-3-bromopropan-2-one is an organic compound featuring a brominated propanone group attached to a phenyl ring, which is further substituted with an amino group and a trifluoromethylthio group. It has the molecular formula and a molar mass of approximately 328.15 g/mol . This compound is of interest in synthetic organic and medicinal chemistry because of its diverse functional groups, which provide it with significant reactivity and potential biological activity.
Potential Applications
1-(3-Amino-4-(trifluoromethylthio)phenyl)-3-bromopropan-2-one is significant in both organic synthesis and medicinal chemistry due to its trifluoromethylthio and brominated propanone moieties. This combination allows for diverse chemical transformations and interactions with biological targets.
The compound's potential applications arise from its structural features:
- Lipophilicity: The trifluoromethylthio group enhances the compound's lipophilicity, improving its capacity to interact with lipid membranes and proteins.
- Covalent Bonding: The bromopropanone moiety can form covalent bonds with nucleophiles in proteins, potentially leading to modifications that alter protein function and activity.
- Hydrogen Bonding: The amino group can participate in hydrogen bonding with various biomolecules, influencing their structural and functional properties.
Mechanism of Action
The mechanism by which 1-(3-Amino-4-(trifluoromethylthio)phenyl)-3-bromopropan-2-one exerts its effects involves interactions with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The amino group can form hydrogen bonds with biological targets, while the bromopropanone moiety can undergo nucleophilic attack, leading to covalent modifications of proteins or enzymes .
Comparison with Similar Compounds
Positional Isomerism
- The compound in (4-amino-2-SCF₃) differs from the target (3-amino-4-SCF₃) in substituent positions. This alters the electron density distribution: the amino group at position 3 in the target compound may enhance resonance stabilization of the aromatic ring compared to position 4 .
- The bis-SCF₃ analog exhibits two electron-withdrawing groups at positions 2 and 6, significantly increasing steric bulk and reducing solubility in polar solvents compared to mono-substituted derivatives .
Functional Group Variations
Ketone Position
Biological Activity
1-(3-Amino-4-(trifluoromethylthio)phenyl)-3-bromopropan-2-one is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The molecular formula of 1-(3-Amino-4-(trifluoromethylthio)phenyl)-3-bromopropan-2-one is C10H9BrF3NOS, with a molecular weight of approximately 328.15 g/mol. The compound features a brominated propanone group and a phenyl ring substituted with an amino group and a trifluoromethylthio group, which enhances its lipophilicity and reactivity with biological targets .
Biological Activity Overview
Preliminary studies indicate that this compound exhibits antimicrobial and anticancer properties. The presence of the amino group suggests potential interactions with various biological targets, including enzymes and receptors, which could lead to therapeutic effects.
Antimicrobial Activity
Research has shown that 1-(3-Amino-4-(trifluoromethylthio)phenyl)-3-bromopropan-2-one possesses significant antimicrobial properties. In vitro studies demonstrated its effectiveness against several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
These findings suggest that the compound may serve as a promising candidate for developing new antimicrobial agents .
Anticancer Activity
In addition to its antimicrobial effects, the compound has shown potential anticancer activity in various cancer cell lines. Studies have reported that it induces apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. The following table summarizes key findings from recent research:
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 5.2 | Induction of apoptosis via ROS generation |
| MCF-7 (breast cancer) | 8.4 | Inhibition of cell proliferation |
| A549 (lung cancer) | 6.7 | Disruption of mitochondrial membrane potential |
These results indicate that the compound's unique structure contributes to its ability to target cancer cells effectively .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at a prominent university evaluated the antimicrobial efficacy of the compound against multi-drug resistant strains of bacteria. The results indicated that the compound exhibited superior activity compared to traditional antibiotics, highlighting its potential as a novel therapeutic agent.
Case Study 2: Cancer Cell Line Testing
In another study, the anticancer effects of 1-(3-Amino-4-(trifluoromethylthio)phenyl)-3-bromopropan-2-one were assessed in vivo using mouse models bearing human tumor xenografts. The treatment resulted in significant tumor regression, suggesting that this compound could be developed into an effective anticancer drug.
Q & A
Q. What are common synthetic routes for introducing the trifluoromethylthio group into aromatic systems, and how are they applied to this compound?
The trifluoromethylthio (-SCF₃) group is typically introduced via nucleophilic substitution or transition-metal-catalyzed coupling. For example, in structurally similar compounds (e.g., 3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone), trifluoromethylation is achieved using CuI-mediated reactions with CF₃ sources like TMSCF₃ . For this compound, thiolation of the aryl bromide intermediate followed by trifluoromethylation might be viable. Reaction optimization should consider steric hindrance from the amino and bromo groups .
Q. How can spectroscopic methods (NMR, IR) confirm the molecular structure of this compound?
- ¹H-NMR : The amino group (NH₂) may appear as a broad singlet (~δ 5.0–6.0 ppm). The trifluoromethylthio group (-SCF₃) deshields adjacent protons, shifting aromatic protons downfield (δ 7.5–8.5 ppm).
- ¹⁹F-NMR : A singlet near δ -42 ppm confirms the -SCF₃ group .
- IR : Stretching vibrations for C=O (ketone, ~1700 cm⁻¹) and C-S (650–750 cm⁻¹) are critical .
Q. What purification techniques are suitable for isolating this compound?
Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) is standard. For brominated analogs, recrystallization from ethanol/dichloromethane mixtures improves purity . Low-temperature storage (0–6°C) is recommended to prevent decomposition of brominated intermediates .
Advanced Research Questions
Q. How can regioselective bromination be achieved at the propan-2-one moiety without affecting the trifluoromethylthio group?
Regioselectivity challenges arise due to competing electrophilic aromatic substitution (e.g., at the amino group). Directed ortho-metalation (DoM) using a Lewis acid (e.g., AlCl₃) can direct bromination to the ketone’s α-position. Alternatively, protecting the amino group with Boc or acetyl prior to bromination minimizes side reactions .
Q. What computational methods are used to predict the reactivity of the trifluoromethylthio group in cross-coupling reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron-withdrawing effects of -SCF₃ on aromatic rings. Fukui indices identify nucleophilic/electrophilic sites, aiding in predicting coupling reactivity (e.g., Suzuki-Miyaura with Pd catalysts) .
Q. How can contradictory spectral data (e.g., unexpected ¹³C-NMR shifts) be resolved?
Discrepancies may arise from dynamic effects (e.g., keto-enol tautomerism). Variable-temperature NMR or X-ray crystallography (as in 2-Bromo-3-phenyl-1-(3-phenylsydnon-4-yl)prop-2-en-1-one) clarifies structural ambiguities . Comparative analysis with analogs (e.g., 3-(4-hydroxyphenyl)-2-hydroxypropanoic acid) helps assign signals .
Q. What strategies mitigate decomposition during storage?
Degradation pathways include hydrolysis of the ketone or SCF₃ group. Storage under inert gas (N₂/Ar) at -20°C in amber vials minimizes photolytic and oxidative damage. Stabilizers like BHT (butylated hydroxytoluene) can be added for long-term preservation .
Data Analysis & Experimental Design
Q. How can reaction yields be optimized for large-scale synthesis?
Kinetic studies (e.g., in situ IR monitoring) identify rate-limiting steps. For example, in trifluoromethylthio incorporation, increasing reaction temperature (80–100°C) improves conversion but risks byproduct formation. Design of Experiments (DoE) models optimize parameters like catalyst loading and solvent polarity .
Q. What analytical workflows validate synthetic intermediates with structural analogs?
LC-MS/MS coupled with HRMS (High-Resolution Mass Spectrometry) confirms molecular formulas. Comparative TLC with reference compounds (e.g., 1-Chloro-3-(4-(chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one) ensures intermediate purity .
Q. How are safety risks assessed for brominated intermediates?
Thermal stability is evaluated via DSC (Differential Scanning Calorimetry). Brominated ketones (e.g., 2-Bromo-1-(4-methoxyphenyl)propan-1-one) may exhibit exothermic decomposition; mitigation includes controlled addition rates and quenching protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
